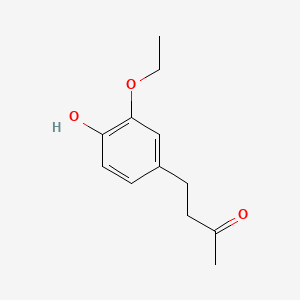

4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimicrobial Agent in Industrial Products

4-(3-ethoxy-4-hydroxyphenyl)butan-2-one: has been studied for its efficacy as an antimicrobial agent, particularly against Burkholderia bacteria . These bacteria are known for their resistance to antimicrobials and are a concern in the contamination of non-food industrial products. The compound has shown potent activity, making it a promising preservative for home care and personal care products .

Cosmetic Industry Applications

This compound is also utilized in the cosmetic industry. It’s included in compositions for the care, makeup, and cleansing of keratin materials. The compound’s properties make it suitable for use in a physiologically acceptable oily medium, often combined with a solvent that meets specific solubility parameters .

Synergistic Antimicrobial Activity

When combined with chlorhexidine compounds, 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one exhibits synergistic antimicrobial activity. This combination is particularly effective against molds, such as Aspergillus niger , and yeasts, like Candida albicans . This highlights its potential for use in formulations requiring broad-spectrum antimicrobial properties .

Weight Management Nutraceuticals

Although not the same compound, a closely related chemical, raspberry ketone (4-(4-hydroxyphenyl)-butan-2-one) , has been popularized for its effects on weight loss. It’s included in various nutraceuticals aimed at the weight loss market, indicating potential research interest in structurally similar compounds like 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one for similar applications .

Water-in-Oil Emulsion Formulations

The compound is also a component in water-in-oil emulsion formulations. These are used in cosmetic compositions that include a jasmonic acid derivative, which can be beneficial for skin health and protection .

Mécanisme D'action

Target of Action

4-(3-Ethoxy-4-hydroxyphenyl)butan-2-one, also known as Hydroxyethoxyphenyl Butanone (HEPB), primarily targets Burkholderia species . Burkholderia species are intrinsically antimicrobial-resistant opportunistic pathogens and key risk species in the contamination of non-food industrial products .

Mode of Action

HEPB acts as a preservative with activity against Burkholderia species encountered in industry . It has a multifactorial mode of action, but killing by intracellular oxidation is a key mechanism .

Biochemical Pathways

HEPB exposure affects multiple genetic pathways, including stress response mechanisms, altered permeability, regulation of intracellular pH, damage/repair of intracellular components, and alteration/repair of lipopolysaccharides . Key pathways include the stringent response, homeostasis of intracellular pH by the kdp operon, protection against electrophiles by KefC, and repair of oxidized proteins by methionine sulfoxide reductase enzymes .

Result of Action

HEPB has potent, targeted efficacy against Burkholderia bacteria without promoting wider stable antimicrobial resistance . It is rapidly bactericidal, producing a 6-Log reduction in viability within 4 hours .

Propriétés

IUPAC Name |

4-(3-ethoxy-4-hydroxyphenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-15-12-8-10(5-4-9(2)13)6-7-11(12)14/h6-8,14H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLOKFOWFPJWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CCC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101278928 | |

| Record name | 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101278928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone | |

CAS RN |

569646-79-3 | |

| Record name | 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569646-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0569646793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101278928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-éthoxy-4-hydroxyphényl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(3-ETHOXY-4-HYDROXYPHENYL)-2-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH7XI54W45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Hydroxyethoxyphenyl Butanone (HEPB) primarily used for?

A1: HEPB, also known as Ethylzingerone or 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone, is primarily explored as a preservative in cosmetic products. [, , , ] It demonstrates activity against various bacteria and fungi, making it a potential alternative to traditional preservatives. [, , ]

Q2: What is the mechanism of action of HEPB against fungi?

A2: Research suggests that HEPB exhibits antifungal activity by interfering with the biosynthesis of aromatic amino acids, particularly tryptophan. [] This conclusion is supported by the observation that tryptophan supplementation rescues the growth defect of C. albicans and S. cerevisiae mutants deficient in tryptophan biosynthesis when exposed to HEPB. [] Additionally, HEPB treatment leads to increased expression of genes involved in amino acid biosynthesis and detoxification pathways in C. albicans. []

Q3: How does the antifungal activity of HEPB differ from traditional preservatives?

A3: Studies comparing the effects of HEPB with common preservatives like triclosan and methylparaben revealed distinct phenotypic and transcriptomic responses in C. albicans. [] This suggests a unique mode of action for HEPB, potentially offering advantages in combating preservative resistance. []

Q4: Is HEPB effective against bacteria?

A4: Yes, HEPB demonstrates bactericidal activity against various bacteria, including the challenging Burkholderia species. [] It exhibits a multifactorial mode of action involving intracellular oxidation, contributing to its efficacy against these pathogens. []

Q5: How does HEPB interact with Burkholderia bacteria?

A5: HEPB exhibits potent, targeted efficacy against Burkholderia bacteria. [] It induces a multifactorial mode of action involving:* Stress response mechanisms: Triggering the stringent response and altering cell permeability.* Intracellular pH regulation: Affecting the kdp operon responsible for pH homeostasis.* Protection against electrophiles: Influencing the KefC efflux pump.* Repair of oxidized proteins: Impacting methionine sulfoxide reductase enzymes. * Lipopolysaccharide alteration and repair: Disrupting the bacterial outer membrane.

Q6: Does HEPB contribute to antimicrobial resistance?

A6: Research indicates that HEPB does not readily promote the development of stable antimicrobial resistance in Burkholderia species, even after prolonged exposure. [] This characteristic makes it a promising candidate for further development as a preservative.

Q7: What are the solubility properties of HEPB?

A7: HEPB can be formulated in both oil-based and water-based cosmetic products. [, , ] To prevent recrystallization in oil-based formulations, specific organic solvents with defined Hansen solubility parameters are required. [, ] These solvents ensure HEPB remains dissolved during storage, maintaining the product's efficacy and aesthetic appeal. []

Q8: How is HEPB incorporated into cosmetic products?

A8: HEPB is incorporated into cosmetic products along with specific solvents to enhance its solubility and prevent recrystallization. [, , ] The choice of solvent depends on the product's base, whether it's oil-based or water-based. [, ]

Q9: How is HEPB quantified in cosmetic products?

A9: A green and rapid analytical method utilizing liquid chromatography with UV spectrophotometric detection has been developed and validated for the determination of HEPB in various cosmetic matrices. [] This method demonstrates good recovery, precision, and limits of detection and quantification, making it suitable for quality control purposes. []

Q10: Has the safety of HEPB been assessed for cosmetic use?

A10: Yes, the Scientific Committee on Consumer Safety (SCCS) has assessed the safety of HEPB for use in cosmetic products and deemed it safe for use in rinse-off, oral care, and leave-on products. [, , ] This approval supports its potential as a safe and effective preservative in the cosmetic industry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1419715.png)

![{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride](/img/structure/B1419720.png)

![3-[(2-Methoxybenzyl)oxy]piperidine](/img/structure/B1419721.png)

![3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1419723.png)

![[(4-Methoxy-benzyl)-methyl-amino]-acetic acid hydrochloride](/img/structure/B1419727.png)

![N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1419728.png)

![3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride](/img/structure/B1419729.png)